molecular formula C17H14N2O3 B11842071 3-Nitrosophenethyl indolizine-7-carboxylate

3-Nitrosophenethyl indolizine-7-carboxylate

Katalognummer: B11842071
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: YLXNQLUDOUJOEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrosophenethyl indolizine-7-carboxylate is a complex organic compound that belongs to the class of indolizines Indolizines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrosophenethyl indolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of phenethylamine with nitrous acid to form the nitroso derivative, followed by cyclization with a suitable indolizine precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitrosophenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Nitrosophenethyl indolizine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Nitrosophenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indolizine-7-phosphonate: Another indolizine derivative with distinct chemical properties.

    Phenethylamine derivatives: Compounds with similar phenethylamine moieties.

Uniqueness

3-Nitrosophenethyl indolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H14N2O3

Molekulargewicht

294.30 g/mol

IUPAC-Name

2-(3-nitrosophenyl)ethyl indolizine-7-carboxylate

InChI

InChI=1S/C17H14N2O3/c20-17(14-6-9-19-8-2-5-16(19)12-14)22-10-7-13-3-1-4-15(11-13)18-21/h1-6,8-9,11-12H,7,10H2

InChI-Schlüssel

YLXNQLUDOUJOEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N=O)CCOC(=O)C2=CC3=CC=CN3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.